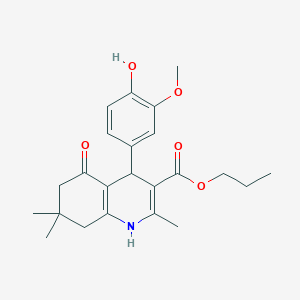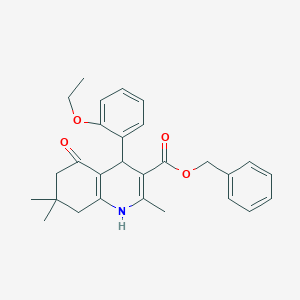![molecular formula C19H26N2O2S B11703325 N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)
N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide is a complex organic compound that features an adamantane moiety, a sulfonohydrazide group, and a methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the reaction of adamantan-1-yl ketone with 4-methylbenzenesulfonohydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product through a condensation reaction.
-
Step 1: Formation of Hydrazone
- Reactants: Adamantan-1-yl ketone, 4-methylbenzenesulfonohydrazide
- Conditions: Acidic or basic medium
- Intermediate: Hydrazone
-
Step 2: Condensation Reaction
- Conditions: Elevated temperature
- Product: N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Functionalized benzene derivatives
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its adamantane moiety provides rigidity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It can be utilized in the synthesis of polymers and other high-performance materials.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the sulfonohydrazide group can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in their functional groups.
Adamantan-1-yl ketones: Similar in structure but lack the sulfonohydrazide group.
Sulfonohydrazides: Compounds with similar functional groups but different core structures.
Uniqueness
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its combination of the adamantane moiety and the sulfonohydrazide group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C19H26N2O2S |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
N-[(Z)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O2S/c1-13-3-5-18(6-4-13)24(22,23)21-20-14(2)19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,21H,7-12H2,1-2H3/b20-14- |
Clave InChI |
ZRSKZWIXAGMHOK-ZHZULCJRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


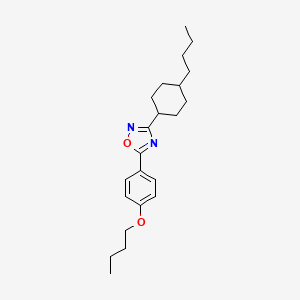
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
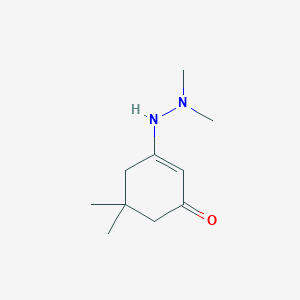
![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
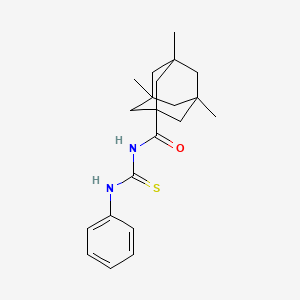

![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)

![ethyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703319.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703327.png)
